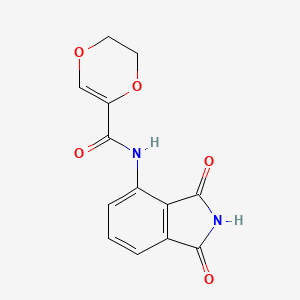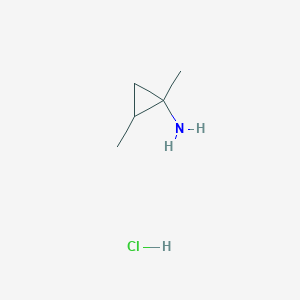
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer immunotherapy. IDO is an enzyme that plays a crucial role in suppressing the immune response, and its overexpression has been linked to the progression of various types of cancer. Inhibition of IDO activity has been shown to enhance the anti-tumor immune response, making it an attractive target for cancer therapy.
Wirkmechanismus
Target of Action
Similar compounds have been shown to target enzymes likeNUDT5 , which plays a crucial role in hormone signaling in breast cancer cells .
Mode of Action
The compound interacts with its targets by binding to them. For instance, the compound NPD-12 , a similar N-(1,3-dioxoisoindolin-4-yl)acetamide derivative, showed a high molecular binding energy of -8.3 kcal/mol , indicating a strong interaction with the target . This interaction is more effective than the reference drug 5-FU, which has a binding energy of -4.6 kcal/mol .
Biochemical Pathways
Similar compounds have been found to block hormone signaling in breast cancer cells by inhibiting the enzyme nudt5 . This inhibition could potentially disrupt the normal functioning of these cells, leading to their death.
Pharmacokinetics
The synthesis of similar compounds has been reported to be green and eco-friendly , suggesting that they might have favorable pharmacokinetic properties.
Result of Action
The compound’s action results in the inhibition of target enzymes, leading to disruption of cellular processes. For example, similar compounds have demonstrated cytotoxic effects against MCF7 cells . Specifically, the compounds NPD-8 and NPD-12 were found to be the most active against these cells, with CC50 values of 16.14 ± 2.08 μM and 11.26 ± 1.158 μM, respectively .
Action Environment
The synthesis of similar compounds has been reported to be carried out in water, an environmentally friendly solvent , suggesting that these compounds might be stable and effective in aqueous environments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitor is its potential to enhance the anti-tumor immune response, making it an attractive target for cancer immunotherapy. However, there are also limitations to its use in lab experiments. For example, N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitor may have off-target effects on other enzymes, leading to unintended consequences. Additionally, the optimal dosing and administration of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitor may vary depending on the type of cancer being treated.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitor. One area of focus is the development of more potent and selective N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitors that have fewer off-target effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitor therapy. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitor in combination with other immunotherapeutic agents.
Synthesemethoden
The synthesis of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitor involves a multi-step process that includes the reaction of 3-nitrophthalic anhydride with ethyl acetoacetate, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 2,3-dihydro-1,4-dioxine-5-carboxylic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitor has been extensively studied for its potential applications in cancer immunotherapy. It has been shown to enhance the anti-tumor immune response by inhibiting the activity of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide, which suppresses the immune system. N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitor has also been shown to synergize with other immunotherapeutic agents, such as checkpoint inhibitors, to improve the overall efficacy of cancer treatment.
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-11-7-2-1-3-8(10(7)13(18)15-11)14-12(17)9-6-19-4-5-20-9/h1-3,6H,4-5H2,(H,14,17)(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPWGKRGVVNNFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea](/img/structure/B2396328.png)


![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2396335.png)
![N-(2,3-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2396337.png)
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2396339.png)


![1-(methylthio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2396344.png)


![1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B2396348.png)
![4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid](/img/structure/B2396349.png)